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molecular formula C8H4F4O3 B8305647 4-Carboxy-2,3,5,6-tetrafluorobenzyl alcohol

4-Carboxy-2,3,5,6-tetrafluorobenzyl alcohol

Cat. No. B8305647
M. Wt: 224.11 g/mol
InChI Key: QZGISDNOMNFSDF-UHFFFAOYSA-N
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Patent
US07956223B2

Procedure details

Into a 200 ml flask, 2.58 g of sodium borohydride and 25 g of dimethoxyethane were charged at room temperature and the obtained mixture was heated to 50° C. A mixed solution of 6.1 g of 2,3,5,6-tetrafluoroterephthalic acid and 20 g of dimethoxyethane was added dropwise to the mixture over 1 hour while stirring at the same temperature to effect the reaction for 7 hours at 60° C. After adding 25 g of toluene to the reaction mixture and cooling the obtained mixture at 25° C., 8.5 g of 35% by weight aqueous hydrochloric acid was added thereto dropwise over 1 hour at 25 to 30° C. and the resultant mixture was stirred and kept for 6 hours at 25 to 30° C. To the obtained mixture, 30 g of water was added. After leaving the mixture at rest, the mixture was separated to an organic layer and an aqueous layer. The aqueous layer was extracted twice with 30 g of ethyl acetate and the obtained oil layers were mixed with the organic layer previously obtained. The organic layer after mixing was washed with 10 g of a saturated potassium carbonate and then 10 g of water, and the organic layer was concentrated to obtain the solid containing 2,3,5,6-tetrafluorobenzenedimethanol. The yield of 2,3,5,6-tetrafluorobenzenedimethanol was 33%. Alternatively, 4-carboxy-2,3,5,6-tetrafluorobenzyl alcohol was formed as by-products in the yield of 29%, and a raw material 2,3,5,6-tetrafluoroterephthalic acid remained in 38%.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2,3,5,6-tetrafluorobenzenedimethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2,3,5,6-tetrafluorobenzenedimethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
30 g
Type
solvent
Reaction Step Seven
Quantity
25 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[C:12]([F:13])=[C:11]([C:14](O)=[O:15])[C:10]([F:17])=[C:9]([F:18])[C:5]=1[C:6]([OH:8])=[O:7].Cl.FC1(CO)C(F)=CC(F)=C(F)C1CO>O.C1(C)C=CC=CC=1.C(COC)OC>[C:6]([C:5]1[C:9]([F:18])=[C:10]([F:17])[C:11]([CH2:14][OH:15])=[C:12]([F:13])[C:4]=1[F:3])([OH:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 g
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=C(C(=C1F)C(=O)O)F)F
Name
Quantity
20 g
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2,3,5,6-tetrafluorobenzenedimethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C(=C(C=C1F)F)F)CO)CO
Step Six
Name
2,3,5,6-tetrafluorobenzenedimethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C(=C(C=C1F)F)F)CO)CO
Step Seven
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Eight
Name
Quantity
25 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 7 hours at 60° C
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling the obtained mixture at 25° C.
WAIT
Type
WAIT
Details
kept for 6 hours at 25 to 30° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After leaving the mixture at rest
CUSTOM
Type
CUSTOM
Details
the mixture was separated to an organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 30 g of ethyl acetate
ADDITION
Type
ADDITION
Details
the obtained oil layers were mixed with the organic layer
CUSTOM
Type
CUSTOM
Details
previously obtained
ADDITION
Type
ADDITION
Details
The organic layer after mixing
WASH
Type
WASH
Details
was washed with 10 g of a saturated potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
10 g of water, and the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain the solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C1=C(C(=C(CO)C(=C1F)F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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